molecular formula C6H7NO2 B034538 5-(hydroxymethyl)pyridin-2(1H)-one CAS No. 109205-68-7

5-(hydroxymethyl)pyridin-2(1H)-one

Cat. No. B034538
M. Wt: 125.13 g/mol
InChI Key: JLPOBAADYFDVAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one and its derivatives has been explored through various chemical reactions, demonstrating its versatility in forming complexes with metal ions. Lachowicz et al. (2016) detailed the synthesis and evaluated its coordination ability towards Fe(3+), highlighting its high pFe(3+) value and selective iron chelation properties. This synthesis involves tautomeric changes influencing its coordinating ability, making it a potent chelator for Fe(3+) over other metal ions like Al(3+), Cu(2+), and Zn(2+) (Lachowicz et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-(hydroxymethyl)pyridin-2(1H)-one and its complexes has been elucidated through various spectroscopic and computational analyses. Studies have shown that the compound undergoes tautomeric changes that affect its coordinating ability with metal ions. The structural analysis includes X-ray crystallography and NMR spectroscopy, providing insights into the compound's ability to form stable chelates with metal ions (Lachowicz et al., 2016).

Chemical Reactions and Properties

5-(Hydroxymethyl)pyridin-2(1H)-one exhibits a range of chemical reactions, primarily as a chelating agent with various metal ions. Its coordination chemistry is notable for its high selectivity and efficiency in iron chelation, as demonstrated in studies involving its interaction with Fe(3+), Al(3+), Cu(2+), and Zn(2+) ions. These interactions have been studied using techniques such as potentiometry, NMR, EPR, and UV-Vis spectroscopy, revealing the ligand's coordination modes and selectivity towards different metal ions (Peana et al., 2017).

Physical Properties Analysis

The physical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, such as solubility, melting point, and crystal structure, are critical for its application in various fields. The compound's ability to form crystalline structures with metal ions and its solubility in different solvents are essential characteristics that influence its use as a chelating agent and in synthetic organic chemistry.

Chemical Properties Analysis

The chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, including its reactivity, stability, and tautomeric behavior, are pivotal for its function as a chelating agent. Its chemical stability, reactivity with nucleophiles, and ability to undergo tautomeric shifts play a significant role in its effectiveness in chelating metal ions and its potential use in mitigating metal-induced toxicity (Lachowicz et al., 2016).

Scientific Research Applications

  • Chelating Agent : It acts as an iron chelating agent, capable of coordinating with Al(III), Cu(II), and Zn(II) ions. This property makes it useful in studies related to metal ion interactions and biochemistry (Peana et al., 2017).

  • Biological Compound Production : The compound is used in producing biologically relevant compounds, demonstrating its versatility in functionalization for various applications, particularly in biochemical syntheses (Liu et al., 2022).

  • Vitamin B6 Derivative Synthesis : As a derivative of vitamin B6, it is synthesized for various scientific research applications, highlighting its role in the study of vitamins and nutrition (Tomita et al., 1966).

  • Medicinal Applications : Compounds derived from it are promising for treating human inflammatory TNFα-mediated diseases and other biomedical applications. This suggests its potential in drug discovery and development (Elinson et al., 2019).

  • Ligand-Receptor Binding : It's a potential ligand-receptor binding molecule for opioid receptors, indicating its relevance in neurological and pharmaceutical studies (Rogachevskii et al., 2009).

  • Cytotoxicity and Cancer Research : The compound exhibits potential cytotoxic properties, inhibiting the growth of cancer cells. This implies its use in cancer research and potential therapeutic applications (Chen et al., 2003).

  • Antituberculotic Activity : It and its derivatives have suspected antituberculotic activity, suggesting its use in the development of new treatments for tuberculosis (Bukowski & Janowiec, 1996).

  • Intermediates in Industrial Applications : Pyridinols and pyridinamines, related to this compound, are important intermediates in the chemical industry, pharmaceuticals, and as building blocks for polymers (Stankevičiūtė et al., 2016).

  • Drug Discovery : The compound is of interest as a new scaffold for drug discovery, playing a crucial role in the synthesis of medicinally relevant molecules (Siddle et al., 2010).

  • Food Chemistry : Studies focus on its formation in foods like honey, highlighting its relevance in food chemistry and potential health implications (Hidalgo et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the GHS classification . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The compound has potential applications in the synthesis of novel heterocyclic compounds with potential biological activities . It can also be used in the development of new anti-fibrotic drugs .

properties

IUPAC Name

5-(hydroxymethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPOBAADYFDVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475905
Record name 5-(hydroxymethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(hydroxymethyl)pyridin-2(1H)-one

CAS RN

109205-68-7
Record name 5-(hydroxymethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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